4,6-Dimethylpyridin-2-ol
Overview
Description
4,6-Dimethylpyridin-2-ol is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Interactions : 2-Amino-4,6-dimethylpyridinium tetrahalocuprate (II) salts exhibit significant non-classical N–H⋯X hydrogen bonding and π–π interactions, forming ladder chains in the crystal structure (Haddad, AlDamen, & Willett, 2006).
Microwave-Assisted Synthesis : Microwave irradiation has been used to synthesize pyridine 2, 6-dicarboxylic acid from 2, 6-dimethylpyridine, offering a more efficient process compared to traditional methods (Zhang et al., 2010).
Ion Mobility Spectrometry : 2,4-Dimethylpyridine, a related compound, has been studied in ion mobility spectrometry, indicating its potential as a chemical standard due to its distinct ion mobility characteristics (Eiceman, Nazarov, & Stone, 2003).
Catalysis and Adsorption Studies : 2,6-Dimethylpyridine reacts selectively with hydroxyl groups in zeolites, making it useful for studying Bronsted and Lewis sites in catalysis (Jacobs & Heylen, 1974).
Biodegradation Research : Arthrobacter crystallopoietes has been used for the biodegradation of 2,6-dimethylpyridine, a process important for waste water treatment in chemical industries (Khasaeva, Parshikov, & Zaraisky, 2020).
Vibrational Properties : The structural and vibrational properties of 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile, a compound structurally similar to 4,6-Dimethylpyridin-2-ol, have been studied for their potential antimicrobial and anticancer properties (Márquez et al., 2015).
Corrosion Inhibition : 2,6-Dimethylpyridine has shown effectiveness as a corrosion inhibitor for aluminum in various solutions, providing insights into its application in materials science (Padash et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4,6-Dimethylpyridin-2-ol are currently unknown. The compound is a derivative of pyridine, which is a basic heterocyclic organic compound .
Mode of Action
As a pyridine derivative, it may interact with biological targets through hydrogen bonding, pi-stacking, or electrostatic interactions .
Biochemical Pathways
Pyridine derivatives can participate in a variety of biochemical reactions, but the specific pathways influenced by this compound remain to be elucidated .
Pharmacokinetics
The impact of these properties on the bioavailability of this compound is currently unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound, but specific studies on these effects are currently lacking .
Properties
IUPAC Name |
4,6-dimethyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-6(2)8-7(9)4-5/h3-4H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPIBFKGESGOLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280372 | |
Record name | 4,6-dimethylpyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16115-08-5 | |
Record name | 16115-08-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-dimethylpyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.